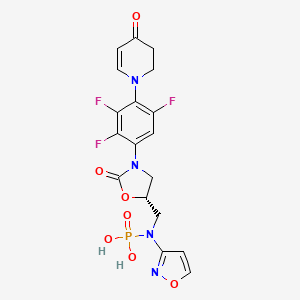
Contezolid phosphoramidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Contezolid phosphoramidic acid is a derivative of contezolid, an oxazolidinone antibacterial agent. Contezolid is known for its efficacy against multidrug-resistant Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . This compound is being explored for its potential to enhance the solubility and bioavailability of contezolid, making it a promising candidate for further pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of contezolid phosphoramidic acid involves the reaction of contezolid with phosphoramidic acid derivatives under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine to facilitate the formation of the phosphoramidic acid ester.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Contezolid phosphoramidic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to release contezolid and phosphoric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability under oxidative and reductive conditions is an area of ongoing research.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions with pH adjustments.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Contezolid and phosphoric acid.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Contezolid phosphoramidic acid has several scientific research applications:
Chemistry: Used as a model compound to study the stability and reactivity of phosphoramidic acid derivatives.
Biology: Investigated for its potential to enhance the delivery and efficacy of contezolid in biological systems.
Medicine: Explored as a prodrug to improve the pharmacokinetic properties of contezolid, making it more effective against resistant bacterial infections.
Mécanisme D'action
The mechanism of action of contezolid phosphoramidic acid involves its conversion to contezolid in vivo. Contezolid inhibits bacterial growth by preventing the formation of the functional 70S initiation complex required for bacterial protein synthesis . This action targets the ribosomal RNA, disrupting the translation process and effectively inhibiting bacterial proliferation.
Comparaison Avec Des Composés Similaires
Uniqueness of Contezolid Phosphoramidic Acid: this compound stands out due to its potential to enhance the solubility and bioavailability of contezolid, making it a promising candidate for overcoming the limitations of existing oxazolidinone antibiotics. Its unique structure allows for better pharmacokinetic properties and reduced side effects, making it a valuable addition to the arsenal against multidrug-resistant bacterial infections.
Propriétés
Formule moléculaire |
C18H16F3N4O7P |
|---|---|
Poids moléculaire |
488.3 g/mol |
Nom IUPAC |
[1,2-oxazol-3-yl-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]phosphonic acid |
InChI |
InChI=1S/C18H16F3N4O7P/c19-12-7-13(15(20)16(21)17(12)23-4-1-10(26)2-5-23)24-8-11(32-18(24)27)9-25(33(28,29)30)14-3-6-31-22-14/h1,3-4,6-7,11H,2,5,8-9H2,(H2,28,29,30)/t11-/m1/s1 |
Clé InChI |
RIAVILIFLLSVNO-LLVKDONJSA-N |
SMILES isomérique |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CN(C4=NOC=C4)P(=O)(O)O)F |
SMILES canonique |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CN(C4=NOC=C4)P(=O)(O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



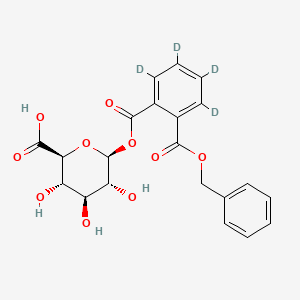
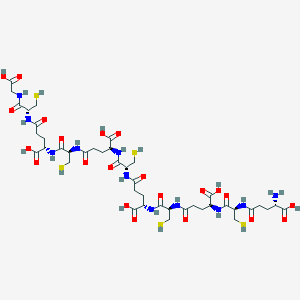
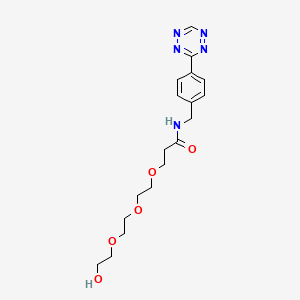
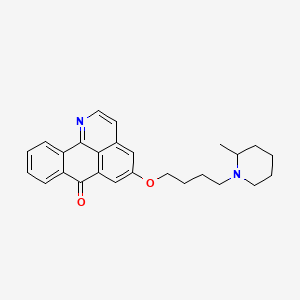

![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)

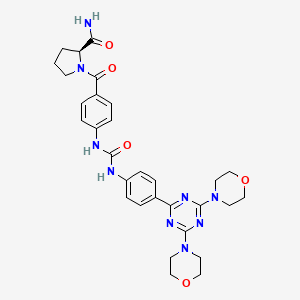

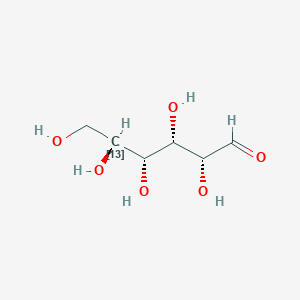
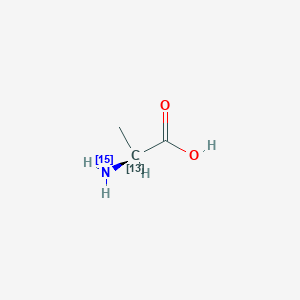
![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
